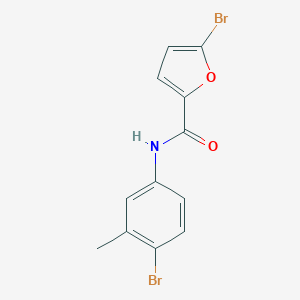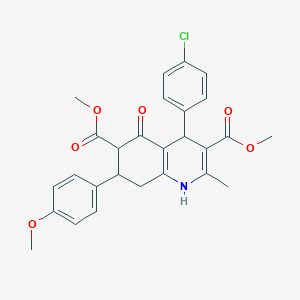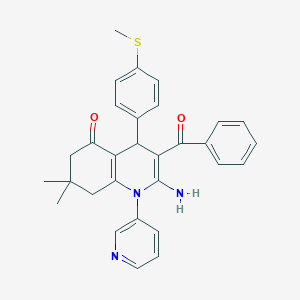![molecular formula C27H22N4O B283920 6-Amino-3-[1,1'-biphenyl]-4-yl-4-(2-phenylethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283920.png)
6-Amino-3-[1,1'-biphenyl]-4-yl-4-(2-phenylethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Amino-3-[1,1'-biphenyl]-4-yl-4-(2-phenylethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
科学研究应用
6-Amino-3-[1,1'-biphenyl]-4-yl-4-(2-phenylethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has shown promising results as an anticancer agent, with studies reporting its ability to induce apoptosis and inhibit cell proliferation in different cancer cell lines. In addition, this compound has also demonstrated activity against bacterial and fungal infections, making it a potential candidate for the development of antimicrobial agents.
作用机制
The mechanism of action of 6-Amino-3-[1,1'-biphenyl]-4-yl-4-(2-phenylethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves the inhibition of various enzymes and signaling pathways that are crucial for cell survival and proliferation. For instance, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair, leading to DNA damage and cell death. Moreover, this compound has also been reported to modulate the expression of various genes and proteins involved in cell cycle regulation, apoptosis, and angiogenesis, further contributing to its anticancer activity.
Biochemical and Physiological Effects:
6-Amino-3-[1,1'-biphenyl]-4-yl-4-(2-phenylethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been shown to have various biochemical and physiological effects, including the ability to induce oxidative stress, modulate immune responses, and alter cellular metabolism. Studies have reported that this compound can increase the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and subsequent cell death. Moreover, this compound has also been shown to modulate the expression of various cytokines and chemokines, leading to the activation of immune responses against cancer cells.
实验室实验的优点和局限性
One of the advantages of using 6-Amino-3-[1,1'-biphenyl]-4-yl-4-(2-phenylethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile in lab experiments is its potent anticancer activity, making it a potential candidate for the development of novel anticancer agents. Moreover, this compound has also demonstrated activity against bacterial and fungal infections, making it a potential candidate for the development of antimicrobial agents. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can affect its bioavailability and efficacy.
未来方向
There are several future directions for the research on 6-Amino-3-[1,1'-biphenyl]-4-yl-4-(2-phenylethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. One of the potential directions is the development of novel derivatives of this compound with improved solubility and efficacy. Moreover, further studies are needed to elucidate the molecular mechanisms underlying the anticancer and antimicrobial activities of this compound. Additionally, the potential applications of this compound in other scientific fields, such as materials science and catalysis, should also be explored.
合成方法
The synthesis of 6-Amino-3-[1,1'-biphenyl]-4-yl-4-(2-phenylethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves the reaction of 1,1'-biphenyl-4-carbaldehyde, ethyl acetoacetate, hydrazine hydrate, and 2-phenylethylamine in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through a multistep process, including aldol condensation, cyclization, and dehydration, leading to the formation of the desired compound. The yield of this synthesis method is reported to be around 60-70%.
属性
分子式 |
C27H22N4O |
|---|---|
分子量 |
418.5 g/mol |
IUPAC 名称 |
6-amino-4-(2-phenylethyl)-3-(4-phenylphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C27H22N4O/c28-17-23-22(16-11-18-7-3-1-4-8-18)24-25(30-31-27(24)32-26(23)29)21-14-12-20(13-15-21)19-9-5-2-6-10-19/h1-10,12-15,22H,11,16,29H2,(H,30,31) |
InChI 键 |
YGVYKRXJHQMIQU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC2C(=C(OC3=NNC(=C23)C4=CC=C(C=C4)C5=CC=CC=C5)N)C#N |
规范 SMILES |
C1=CC=C(C=C1)CCC2C(=C(OC3=NNC(=C23)C4=CC=C(C=C4)C5=CC=CC=C5)N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[4-(allyloxy)-2-chloro-5-methoxybenzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B283839.png)
![9-[4-(2-hydroxyethoxy)-3-methoxyphenyl]-3,3,6,6-tetramethyl-10-[3-(trifluoromethyl)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B283842.png)
![9-(2-bromo-4,5-diethoxyphenyl)-10-[3-(trifluoromethyl)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B283843.png)




![Methyl 4-[(2-methylphenyl)methoxy]benzoate](/img/structure/B283850.png)
![N-{4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-4-methoxybenzamide](/img/structure/B283852.png)
![Methyl 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoate](/img/structure/B283856.png)
![Methyl 4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzoate](/img/structure/B283857.png)
![Methyl 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzoate](/img/structure/B283859.png)
![3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B283862.png)